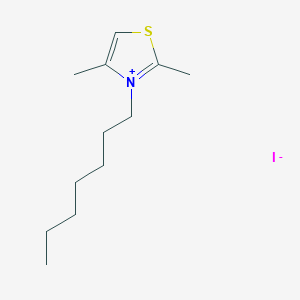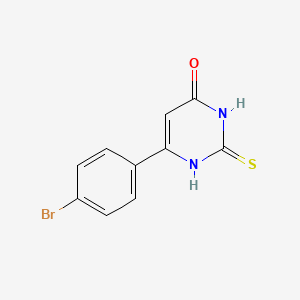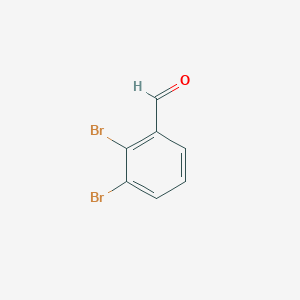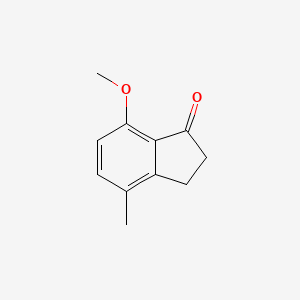
7-甲氧基-4-甲基-2,3-二氢-1H-茚-1-酮
描述
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one: is an organic compound with the molecular formula C11H12O2 indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring
科学研究应用
Chemistry: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological targets.
Industry: In the industrial sector, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is used in the synthesis of fine chemicals and specialty materials. Its applications extend to the production of fragrances and flavoring agents.
作用机制
Biochemical Pathways
The biochemical pathways affected by 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one are currently unknown
Pharmacokinetics
Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . The compound is also reported to be a CYP1A2 inhibitor .
Result of Action
The molecular and cellular effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one’s action are currently unknown
生化分析
Biochemical Properties
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of the enzyme cytochrome P450 1A2 (CYP1A2), which is involved in the metabolism of several drugs and xenobiotics . This interaction suggests that 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can influence the metabolic pathways of compounds processed by CYP1A2, potentially altering their pharmacokinetics and effects.
Cellular Effects
The effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one on various cell types and cellular processes have been studied to understand its impact on cell function. It has been observed to affect cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). By modulating AhR activity, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can influence gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one exerts its effects through specific binding interactions with biomolecules. Its inhibition of CYP1A2 involves binding to the enzyme’s active site, preventing the metabolism of its substrates. Additionally, its interaction with AhR involves binding to the receptor, leading to changes in gene expression that regulate various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is involved in several metabolic pathways, primarily through its interaction with CYP1A2. This enzyme plays a crucial role in the oxidative metabolism of various endogenous and exogenous compounds. By inhibiting CYP1A2, 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can alter the metabolic flux and levels of metabolites, potentially affecting the overall metabolic balance in cells .
Transport and Distribution
The transport and distribution of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound has been shown to be highly permeable across cell membranes, allowing it to reach various intracellular compartments. Its distribution within tissues is also affected by its lipophilicity, which facilitates its accumulation in lipid-rich areas .
Subcellular Localization
The subcellular localization of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is critical for its activity and function. The compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable aromatic precursor with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. and are typical reducing agents used in these reactions.
Substitution: The methoxy and methyl groups on the indanone ring can participate in electrophilic substitution reactions. and are examples of such reactions, often using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Formation of 7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-one-2-carboxylic acid.
Reduction: Formation of 7-methoxy-4-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one.
相似化合物的比较
- 7-Methoxy-2,3-dihydro-1H-inden-1-one
- 4-Methyl-2,3-dihydro-1H-inden-1-one
- 7-Methoxy-4-methylindan-1-one
Comparison: 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups on the indanone ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
7-methoxy-4-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-6-10(13-2)11-8(7)4-5-9(11)12/h3,6H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPSMYFPKZFKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543336 | |
| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67901-83-1 | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-7-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67901-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


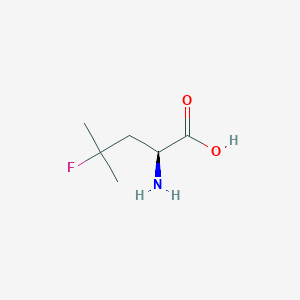
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
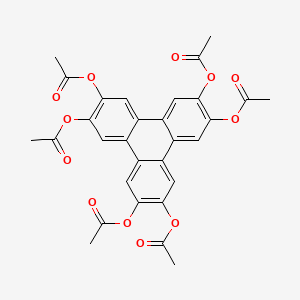
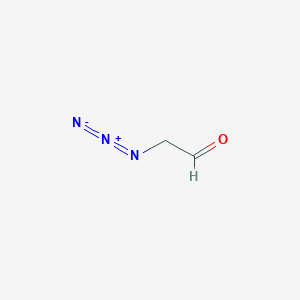

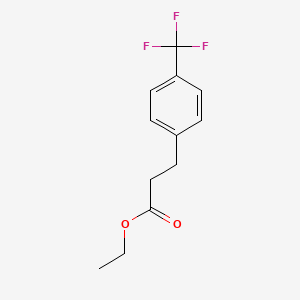
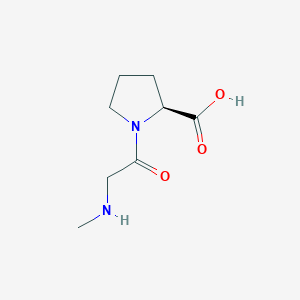
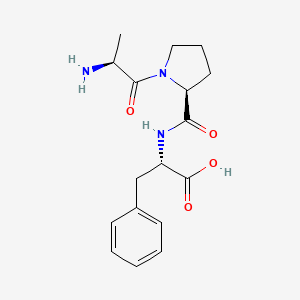
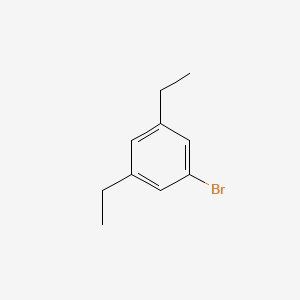
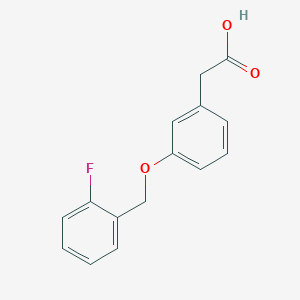
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
